3'-O-tert-Butyldimethylsilyladenosine
Overview
Description
3’-O-tert-Butyldimethylsilyladenosine is a chemical compound with the molecular formula C16H27N5O4Si . It is primarily used for research and development purposes .
Molecular Structure Analysis
The molecular structure of 3’-O-tert-Butyldimethylsilyladenosine consists of 53 atoms: 27 Hydrogen atoms, 16 Carbon atoms, 5 Nitrogen atoms, and 4 Oxygen atoms . The IUPAC name for this compound is (2R,3R,4S,5R)-2-(6-amino-9H-purin-9-yl)-4-[(tert-butyldimethylsilyl)oxy]-5-(hydroxymethyl)oxolan-3-ol .Physical And Chemical Properties Analysis
3’-O-tert-Butyldimethylsilyladenosine has a molecular weight of 381.5 g/mol . Unfortunately, the available resources do not provide comprehensive information on its physical and chemical properties.Scientific Research Applications
Synthesis and Chemical Properties
Asymmetric Synthesis of Amines : N-tert-Butanesulfinyl aldimines and ketimines, which include derivatives of tert-butyldimethylsilyl groups, have shown versatility as intermediates for the asymmetric synthesis of amines. This method efficiently synthesizes various amines, including alpha-branched and alpha,alpha-dibranched amines, alpha- and beta-amino acids, 1,2- and 1,3-amino alcohols, and alpha-trifluoromethyl amines (Ellman, Owens, & Tang, 2002).
Role in Nucleoside Isomerization : The tert-butyldimethylsilyl group is known to undergo isomerization in ribonucleosides between 0-2′ and 0-3′ positions. This process is influenced by the solvent and varies among different nucleoside derivatives (Olgivie & Entwistle, 1981).
Catalysis and Reaction Mechanisms
Palladium-Catalyzed Heteroarylation : In the field of catalysis, 1-(tert-butyldimethylsilyl)-3-indolylzinc chloride, a related compound, has been used in palladium-catalyzed coupling reactions, resulting in the efficient synthesis of 3-arylindoles (Amat, Hadida, & Bosch, 1994).
Bismuth-based Cyclic Synthesis : tert-Butyldimethylsilyl groups play a role in the bismuth-based cyclic synthesis of compounds like 3,5-di-tert-butyl-4-hydroxybenzoic acid, demonstrating their utility in organic synthesis (Kindra & Evans, 2014).
Protective Groups in Organic Chemistry
- Protection of Hydroxyl Groups : tert-Butyldimethylsilyl derivatives, including those related to 3'-O-tert-Butyldimethylsilyladenosine, are valuable in protecting hydroxyl groups in various chemical contexts. Their stability under diverse conditions makes them useful in a wide range of hydroxyl-protecting applications (Corey & Venkateswarlu, 1972).
Nucleoside and Nucleotide Research
- Synthesis of Modified Nucleosides and Nucleotides : tert-Butyldimethylsilyl groups, similar to those in 3'-O-tert-Butyldimethylsilyladenosine, are used in the synthesis of modified nucleosides and nucleotides. They provide a versatile approach for introducing protective groups in the nucleoside and nucleotide field (Ogilvie, 1973).
Safety and Hazards
In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . In case of skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor . In case of eye contact, rinse with pure water for at least 15 minutes. Consult a doctor . In case of ingestion, rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately .
Mechanism of Action
Target of Action
3’-O-tert-Butyldimethylsilyladenosine is an adenosine analog . Adenosine analogs are known to interact with adenosine receptors, which play a crucial role in biochemical processes like energy transfer — as adenosine triphosphate (ATP) and adenosine diphosphate (ADP) — as well as in signal transduction as cyclic adenosine monophosphate (cAMP) .
Mode of Action
Adenosine analogs, such as 3’-O-tert-Butyldimethylsilyladenosine, often act as smooth muscle vasodilators . They bind to adenosine receptors, triggering a cascade of cellular events that ultimately lead to the relaxation of smooth muscle cells. This results in vasodilation, or the widening of blood vessels .
Biochemical Pathways
The action of 3’-O-tert-Butyldimethylsilyladenosine on adenosine receptors influences several biochemical pathways. For instance, it can affect the cyclic AMP (cAMP) pathway, which plays a key role in many biological processes, including the regulation of glycogen, sugar, and lipid metabolism .
Pharmacokinetics
Like other adenosine analogs, it is expected to be well-absorbed and distributed throughout the body, metabolized in the liver, and excreted through the kidneys .
Result of Action
The primary result of 3’-O-tert-Butyldimethylsilyladenosine action is vasodilation, leading to increased blood flow . Additionally, adenosine analogs have been shown to inhibit cancer progression , suggesting potential anti-cancer effects.
properties
IUPAC Name |
(2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-4-[tert-butyl(dimethyl)silyl]oxy-5-(hydroxymethyl)oxolan-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N5O4Si/c1-16(2,3)26(4,5)25-12-9(6-22)24-15(11(12)23)21-8-20-10-13(17)18-7-19-14(10)21/h7-9,11-12,15,22-23H,6H2,1-5H3,(H2,17,18,19)/t9-,11-,12-,15-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPARFARLOLAARR-SDBHATRESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1C(OC(C1O)N2C=NC3=C(N=CN=C32)N)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)O[C@@H]1[C@H](O[C@H]([C@@H]1O)N2C=NC3=C(N=CN=C32)N)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27N5O4Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.50 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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